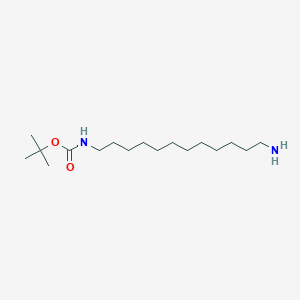

Tert-butyl N-(12-aminododecyl)carbamate

Overview

Description

Tert-butyl N-(12-aminododecyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C17H36N2O2 and its molecular weight is 300.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reaction Enhancements:

- Tert-butyl carbamates, including tert-butyl N-(12-aminododecyl)carbamate, have been utilized in the synthesis of protected amino acids and other complex organic compounds. For instance, their application in the Curtius rearrangement reactions allows for the efficient formation of acyl azide intermediates, leading to high yields of tert-butyl carbamate derivatives at low temperatures. This process is compatible with a range of substrates, including malonate derivatives, enabling access to protected amino acids (Lebel & Leogane, 2005).

Chemoselective Transformations:

- Tert-butyl carbamates are instrumental in chemoselective transformations, such as the conversion of amino protecting groups. These transformations are facilitated by reactions with various electrophiles, demonstrating the versatility and efficiency of tert-butyl carbamates in organic synthesis (Sakaitani & Ohfune, 1990).

Catalysis and Synthesis of Glycoconjugates:

- In the field of catalysis, tert-butyl carbamates have been used as catalysts in N-tert-butoxycarbonylation of amines. These reactions are chemoselective, yielding N-tert-butyl-carbamates without forming side products like isocyanate, urea, or N,N-di-t-Boc formations. This indicates their potential in synthesizing optically pure N-t-Boc derivatives efficiently (Chankeshwara & Chakraborti, 2006).

- Tert-butyl carbamates are also used in the synthesis of novel glycoconjugates. They have shown great promise in generating unnatural glycopeptide building blocks, demonstrating good tolerance to various common protecting groups (Henry & Lineswala, 2007).

Synthesis of Biologically Active Compounds:

- An important application of this compound is in the synthesis of biologically active compounds. For example, it has been used as an intermediate in the synthesis of omisertinib (AZD9291), a significant compound in the pharmaceutical industry. The synthetic method for this compound has been optimized to achieve high yields (Zhao, Guo, Lan, & Xu, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Tert-butyl N-(12-aminododecyl)carbamate, also known as Boc-NH-C12-NH2, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Boc-NH-C12-NH2 interacts with its targets through its terminal amine and Boc-protected amino groups . The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), allowing it to form a covalent bond with the target protein . The Boc group can be deprotected under mild acidic conditions to form a free amine, which can then interact with the E3 ubiquitin ligase .

Biochemical Pathways

The primary biochemical pathway affected by Boc-NH-C12-NH2 is the ubiquitin-proteasome system . By recruiting an E3 ubiquitin ligase to a target protein, PROTACs induce the ubiquitination and subsequent degradation of the target protein. This can affect various downstream pathways depending on the function of the target protein.

Result of Action

The result of Boc-NH-C12-NH2’s action is the degradation of the target protein. By linking the target protein to an E3 ubiquitin ligase, it induces the ubiquitination and subsequent proteasomal degradation of the target protein . This can lead to a decrease in the target protein’s activity, altering cellular processes and potentially leading to therapeutic effects.

Action Environment

The action of Boc-NH-C12-NH2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors such as temperature and the presence of other biomolecules can influence the stability and efficacy of the PROTAC.

Properties

IUPAC Name |

tert-butyl N-(12-aminododecyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSCBYAYUUFEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

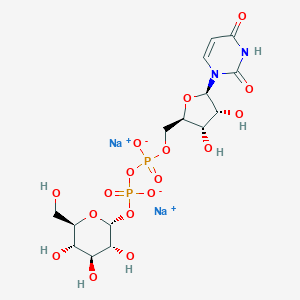

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)